Berzosertib

描述

Berzosertib (VE-822, VX-970, M6620) is a drug originally invented by Vertex Pharmaceuticals and licensed to Merck KGaA, Darmstadt, Germany, for development . It acts as a potent inhibitor of the enzyme ataxia telangiectasia and Rad3 related (ATR) and with lower potency as an inhibitor of ATM serine/threonine kinase (ATM) . These enzymes are both involved in detecting DNA damage as part of cell cycle checkpoints during cell division .

Synthesis Analysis

A population pharmacokinetics analysis was performed using the combined dataset from two phase I clinical studies in patients with advanced cancers receiving an intravenous infusion of berzosertib alone or in combination with chemotherapy . The analysis included data from 240 patients across 11 dose levels (18–480 mg/m²) .

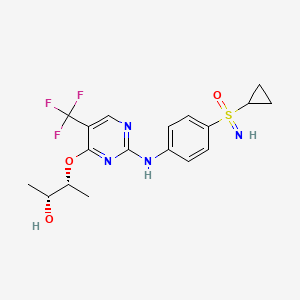

Molecular Structure Analysis

Berzosertib’s molecular formula is C24H25N5O3S . It belongs to the class of organic compounds known as benzenesulfonyl compounds . These are aromatic compounds containing a benzenesulfonyl group .

Chemical Reactions Analysis

Berzosertib acts as a potent inhibitor of the enzyme ataxia telangiectasia and Rad3 related (ATR) and with lower potency as an inhibitor of ATM serine/threonine kinase (ATM) . These enzymes are both involved in detecting DNA damage as part of cell cycle checkpoints during cell division .

Physical And Chemical Properties Analysis

Berzosertib’s molecular weight is 463.56 g·mol−1 . It is a selective and potent inhibitor of ataxia–telangiectasia and Rad3-related (ATR) for intravenous administration .

科学研究应用

Cancer Treatment

Berzosertib is being developed in combination with chemotherapy for the treatment of patients with advanced cancers . It is a selective and potent inhibitor of ataxia–telangiectasia and Rad3-related (ATR) for intravenous administration . The rationale for clinical development is based on the observation that DNA damaging drugs and ionizing radiation are widely used as standard of care for the treatment of many solid tumors .

Gastric Cancer

Berzosertib has been found to inhibit gastric cancer cell proliferation via the base excision repair system . The prognostic value of BER system members in gastric cancer remains unclear .

Small Cell Lung Cancer (SCLC)

In a phase II proof-of-concept study conducted by the National Cancer Institute (NCI), berzosertib in combination with the chemotherapy drug topotecan showed promising results in recurrent small cell lung cancer (SCLC) patients .

COVID-19 Treatment

In a UCLA-led study, berzosertib showed promise in treating COVID-19 .

Combination Therapies

Berzosertib has been used in combination with other compounds such as Lurbinectedin and Gemcitabine in experimental settings . These combinations have shown potential in inducing cell mutations and improving progression-free survival (PFS) in platinum-resistant ovarian cancer .

作用机制

Target of Action

Berzosertib, also known as VE-822, is a drug that primarily targets the enzyme Ataxia Telangiectasia and Rad3 related (ATR) and, to a lesser extent, ATM serine/threonine kinase (ATM) . These enzymes play a crucial role in detecting DNA damage as part of cell cycle checkpoints during cell division .

Mode of Action

Berzosertib acts as a potent inhibitor of ATR and ATM . By inhibiting their activity, Berzosertib interferes with the ability of rapidly dividing cells to detect damage to DNA . This interference is particularly useful as a potential treatment for some forms of cancer, as it leads to the accumulation of DNA damage in the cancer cells, thus reducing their viability .

Biochemical Pathways

The primary biochemical pathway affected by Berzosertib is the DNA damage response pathway . By inhibiting ATR and ATM, Berzosertib disrupts this pathway, preventing the detection and repair of DNA damage. This disruption can lead to the accumulation of DNA damage in cancer cells, which can reduce their viability .

Pharmacokinetics

Berzosertib’s pharmacokinetics have been characterized across multiple studies . The drug follows a two-compartment linear model . For a typical patient, the estimated clearance (CL) and intercompartmental CL were 65 L/h and 295 L/h, respectively, with central and peripheral volumes estimated to be 118 L and 1030 L, respectively .

Result of Action

The primary result of Berzosertib’s action is the accumulation of DNA damage in cancer cells, which reduces their viability . This effect makes Berzosertib a potential treatment for some forms of cancer . In clinical trials, Berzosertib has shown promising results, with some patients experiencing a halt in cancer growth and others seeing their tumors shrink or disappear completely .

未来方向

Berzosertib is the leading asset in Merck KGaA’s DNA damage response (DDR) inhibitor program and one of the most advanced ATR inhibitors in oncology clinical development industry-wide . It has shown promising results in the first clinical trial of the drug class . A new company-sponsored, global clinical trial will further assess berzosertib in small cell lung cancer .

属性

IUPAC Name |

3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCWLJDSIRUGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025940 | |

| Record name | 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1232416-25-9 | |

| Record name | Berzosertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232416259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berzosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERZOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L423PRV3V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

ANone: Berzosertib is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related protein kinase (ATR). [, , , , , , , , , ]

ANone: ATR is a critical regulator of the DNA damage response (DDR). By inhibiting ATR, Berzosertib disrupts DNA repair mechanisms, leading to the accumulation of DNA damage and ultimately cell death, particularly in rapidly dividing cancer cells. [, , , , , , , , , ]

ANone: Berzosertib treatment is associated with:

- Reduced phosphorylation of checkpoint kinase 1 (CHK1), a downstream target of ATR. [, ]

- Increased levels of γH2AX, a marker of DNA double-strand breaks. [, ]

- Induction of apoptosis, a form of programmed cell death. [, ]

- Inhibition of cell proliferation and migration. [, ]

- Cytoplasmic vacuolization in some cancer cells, such as osteosarcoma. []

- Activation of the cGAS/STING pathway and increased expression of interferon pathway genes in small cell lung cancer models. [, ]

ANone: Yes, Berzosertib disrupts cell cycle checkpoints, particularly the G2/M checkpoint, by inhibiting ATR-mediated phosphorylation of CHK1. This can lead to mitotic catastrophe and cell death. [, ]

ANone: Unfortunately, the provided scientific research abstracts do not disclose the molecular formula, weight, or spectroscopic data for Berzosertib.

ANone: The abstracts primarily focus on the biological activity and pharmacological properties of Berzosertib. Information regarding its material compatibility and stability under various conditions is not provided.

ANone: Berzosertib is a small molecule inhibitor targeting the ATR kinase. It does not exhibit catalytic properties itself but exerts its effects by binding to and inhibiting the enzymatic activity of ATR. [, , , , , , , , , ]

ANone: While the abstracts do not delve into specific computational studies, they highlight the importance of genomic analysis and biomarker identification to predict Berzosertib's efficacy. Such research often involves computational modeling and bioinformatics approaches. [, , , ]

ANone: The abstracts do not provide detailed information regarding the SAR of Berzosertib or the impact of specific structural modifications on its activity and selectivity.

ANone: One study mentions the development of a nano-liposomal formulation of Berzosertib (nLs-BG129) to improve its pharmacokinetic properties, particularly its stability and clearance. This formulation demonstrated enhanced antitumor activity in preclinical models. []

ANone: Berzosertib has been investigated both as an intravenously and orally administered drug. [, , ]

ANone: One study revealed that Berzosertib exhibits high binding affinity to brain tissue, leading to low free drug concentrations in the brain. It also faces limitations due to active efflux at the blood-brain barrier. These factors may impact its efficacy in treating brain tumors like glioblastoma. []

ANone: A nano-liposomal formulation of Berzosertib (nLs-BG129) exhibited significantly improved pharmacokinetics, showing a considerably higher area under the curve (AUC) compared to free Berzosertib. This suggests enhanced stability and prolonged clearance for the nano-liposomal formulation. []

ANone: Pharmacodynamic studies showed evidence of ATR inhibition and enhanced DNA double-strand breaks in response to the combination of Berzosertib and Sacituzumab Govitecan. []

ANone: Berzosertib has demonstrated preclinical activity against various cancer types, including:

- Glioblastoma []

- Ovarian cancer [, ]

- Urothelial cancer [, ]

- Small cell lung cancer [, , , , ]

- Gastric cancer [, , ]

- Ewing sarcoma []

- Osteosarcoma [, ]

- Triple-negative breast cancer []

- Extrapulmonary small cell neuroendocrine cancers []

- Acute Lymphoblastic Leukemia []

- Prostate Cancer []

ANone: Yes, preclinical and clinical studies have explored Berzosertib in combination with:

- Chemotherapy: Gemcitabine, cisplatin, carboplatin, irinotecan, topotecan, temozolomide, trabectedin, docetaxel [, , , , , , , , , , , , , , , ]

- PARP inhibitors: Olaparib, talazoparib []

- Antibody-drug conjugates: Sacituzumab Govitecan [, ]

- Immunotherapy: Anti-PD-L1 antibodies [, ]

- Other targeted therapies: Danusertib (pan-Aurora kinase inhibitor), DHODH inhibitors [, ]

ANone: Research suggests that high expression of Schlafen-11 (SLFN11) may be associated with increased sensitivity to Berzosertib and other DNA-damaging agents. Conversely, low SLFN11 expression could potentially contribute to resistance. [] Additionally, increasing intra-tumor heterogeneity was observed as a potential resistance mechanism in a patient with breast small cell cancer. []

ANone: Clinical trials have reported hematological toxicities as common adverse events associated with Berzosertib, particularly when combined with chemotherapy. These include:

ANone: The development of nano-liposomal Berzosertib (nLs-BG129) represents a promising strategy to enhance drug delivery, improve pharmacokinetic properties, and potentially overcome challenges associated with limited brain penetration. []

ANone: Research suggests potential biomarkers for Berzosertib response:

- Replication stress: Tumors with high replication stress may be more sensitive. [, , ]

- Neuroendocrine differentiation: In extrapulmonary small cell neuroendocrine cancers, neuroendocrine differentiation was associated with response. []

- SLFN11 expression: High SLFN11 levels correlate with sensitivity to Berzosertib and other DNA-damaging agents. []

- ATM alterations: Patients with pancreatic cancer and ATM alterations showed promising responses to Berzosertib in combination with Irinotecan. []

- TP53 status: Preclinical evidence suggests that TP53-deficient acute lymphoblastic leukemia cells are highly sensitive to the combination of Berzosertib and pyrimidine synthesis inhibitors. []

- CDKN1A/p21 and ERCC5/XPG expression: Low CDKN1A/p21 and high ERCC5/XPG levels in MYC-driven non-neuroendocrine small cell lung cancer were associated with increased sensitivity to Berzosertib in combination with Lurbinectedin. []

ANone: While phospho-CHK1 has been explored as a pharmacodynamic marker, it has shown limited sensitivity in clinical trials. Identifying more sensitive and specific biomarkers remains an area of active research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)

![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)

![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)